molecular formula C12H15N3O3S B2759232 2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 1021074-07-6

2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2759232
CAS No.: 1021074-07-6
M. Wt: 281.33
InChI Key: OAAPMRLUBOLTLC-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core comprising thiazole and pyrimidine rings. The molecule features a 5-oxo group, methoxy substituent at position 2, and acetamide functionality at position 6, with methyl groups at positions 2, 3, and 5. This structural framework is associated with diverse pharmacological activities, including antioxidant and anti-inflammatory properties, as seen in related thiazolo[3,2-a]pyrimidine derivatives .

The compound’s reactivity and stability are influenced by the electron-withdrawing 5-oxo group and steric effects from methyl substituents. Its planar pyrimidine ring allows for π-stacking interactions, while the thiazole moiety provides sites for hydrogen bonding, critical for intermolecular interactions in crystalline states .

Properties

IUPAC Name

2-methoxy-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-6-10(14-9(16)5-18-4)11(17)15-7(2)8(3)19-12(15)13-6/h5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAPMRLUBOLTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole-Pyrimidine Cyclization

In a representative procedure, 4-amino-2-(phenylamino)thiazole-5-carbonitrile undergoes hydrolysis with 70% sulfuric acid to yield an ortho-aminocarboxamide intermediate. Subsequent treatment with acetic anhydride facilitates cyclization to form the thiazolopyrimidinone core. For example, refluxing the carboxamide derivative in acetic anhydride for 6 hours produced 5-methyl-2-(phenylamino)thiazolo[4,5-d]pyrimidin-7(6H)-one in 70% yield. This method’s adaptability allows for the introduction of methyl groups at strategic positions during intermediate stages.

Regioselective Methylation Strategies

Introducing methyl groups at positions 2, 3, and 7 requires precise control to avoid over-alkylation.

Methylation at Position 3

Position 3 methylation is typically achieved using methyl iodide or dimethyl sulfate under alkaline conditions. In a protocol adapted from thiazolopyrimidine derivatives, acetamide intermediates are treated with methylating agents in dimethylformamide (DMF) with triethylamine (TEA) as a base. For instance, reacting chloroacetamide analogs with methyl iodide at 60°C for 5 hours yielded 3-methyl derivatives with >85% purity.

Methylation at Positions 2 and 7

Positions 2 and 7 are functionalized via nucleophilic substitution or Friedel-Crafts alkylation. A patent describing 2-methoxyethylamine synthesis highlights the use of methylating reagents like methyl chloride in toluene under reflux. Applying similar conditions to thiazolopyrimidinone intermediates, methylation at positions 2 and 7 was achieved with a 1.3:1 molar ratio of methylating agent to substrate, yielding 75–82% product.

Incorporation of the 2-Methoxyacetamide Moiety

The 2-methoxyacetamide group is introduced via acylation of the primary amine at position 6.

Synthesis of 2-Methoxyethylamine

A patented method produces 2-methoxyethylamine through a four-step process:

  • Aldimine Formation : Benzaldehyde reacts with ethanolamine in toluene under azeotropic dehydration (145°C, 16 hours).
  • Methylation : The aldimine intermediate is treated with methyl iodide and an acid-binding agent (e.g., potassium carbonate) at 60°C.
  • Deprotection : Hydrochloric acid hydrolysis liberates 2-methoxyethylamine hydrochloride.
  • Purification : Distillation at 82–85°C yields 99.7% pure 2-methoxyethylamine.

Acylation Reaction

The amine group at position 6 of the thiazolopyrimidinone core reacts with 2-methoxyacetyl chloride. In a modified Gabriel synthesis, 2-methoxyethylamine is acylated using acetic anhydride in tetrahydrofuran (THF) at reflux. This step achieves >90% conversion, with the product isolated via crystallization from ethanol/water.

Optimization and Scalability

Reaction Efficiency

  • Core Synthesis : Cyclization steps exhibit 56–85% yields depending on substituents.
  • Methylation : Alkylation reactions require stoichiometric control to minimize di-methylation byproducts, with optimal yields at 1.2:1 methylating agent-to-substrate ratios.
  • Acylation : THF-mediated reactions reduce side-product formation compared to DMF, enhancing purity to >98%.

Analytical and Characterization Data

Spectroscopic Validation

  • NMR : Methyl groups appear as singlets at δ 2.10–2.15 ppm, while the thiazolopyrimidinone carbonyl resonates at δ 168.0 ppm.
  • Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 276 for C11H8N4OS2).

Purity Assessment

Gas chromatography (GC) and HPLC analyses confirm purity >99.7%, with water content <0.2% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

  • Preliminary studies have demonstrated that derivatives of thiazolo-pyrimidine structures show significant antimicrobial properties against various pathogens. For instance, related compounds exhibit minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against Staphylococcus aureus .

2. Anticancer Properties

  • In vitro assays have shown that the compound induces apoptosis in various cancer cell lines. For example, it has been observed to effectively reduce cell viability in HepG2 liver cancer cells with IC50 values indicating cytotoxicity at low concentrations. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins like Bcl-2 .

3. Anti-inflammatory Effects

  • Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways. These compounds may inhibit key enzymes involved in inflammation, contributing to their therapeutic potential in treating inflammatory diseases .

4. Antidiabetic Activity

  • Some studies suggest that thiazolo-pyrimidine derivatives can improve insulin sensitivity and reduce blood glucose levels in diabetic models. This effect is likely mediated through the modulation of metabolic pathways associated with glucose homeostasis .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of thiazolo-pyrimidine derivatives reported that 2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide exhibited potent activity against Escherichia coli and Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, the compound was shown to induce apoptosis in cancer cells through mechanisms involving the modulation of p53 signaling pathways. This study highlighted its potential as a therapeutic agent for liver cancer treatment .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAntimicrobial
7-Methylthiazolo[3,2-a]pyrimidinSimilar ring structureAnti-inflammatory
3-Oxo-cyclopentapyridazine derivativeCyclopentapyridazine moietyAnticancer

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play critical roles in biological processes. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Crystallographic and Hydrogen-Bonding Patterns

  • Ethyl 2-(4-Carboxybenzylidene)-7-Methyl-3-Oxo-5-Phenyl-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

    • Crystal System : Triclinic (P1) with a unit cell volume of 521.58 ų. Intermolecular C–H···O interactions and π-stacking dominate the packing .
    • Contrast : The target compound’s methyl and methoxy substituents likely reduce packing efficiency compared to bulkier benzylidene derivatives.
  • Ethyl 7-Hydroxy-5-Oxo-2,3-Dihydro-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

    • Structure : X-ray diffraction reveals a puckered thiazole ring, with the hydroxy group participating in O–H···N hydrogen bonds .
    • Implication : Replacement of hydroxy with methoxy in the target compound may alter solubility and bioavailability.

Biological Activity

2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

  • Chemical Name : this compound
  • Molecular Formula : C₁₂H₁₅N₃O₃S
  • Molecular Weight : 281.33 g/mol
  • CAS Number : 1021074-07-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole and pyrimidine rings. The specific synthetic routes often employ cyclization reactions under acidic conditions to yield the desired product. The structure is confirmed using spectroscopic methods such as IR and NMR.

Antimicrobial Activity

Research indicates that compounds with thiazolo[3,2-a]pyrimidine structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to this compound possess antibacterial and antitubercular activities against various strains of bacteria, including Gram-positive and Gram-negative organisms.

For instance, a study evaluated a series of thiazolo derivatives for their antibacterial activity and found that certain compounds showed effective inhibition at concentrations as low as 6.25 mg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. In a study assessing the cytotoxic effects of various thiazolo derivatives on cancer cell lines, several compounds demonstrated significant activity against colon cancer and melanoma cell lines with GI50 values ranging from 0.25 to 13.50 μM . This suggests a promising avenue for further investigation into its use in cancer therapeutics.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in inflammatory processes .
  • DNA Interaction : Some studies suggest that thiazolo derivatives can bind to DNA and interfere with replication processes, contributing to their antitumor effects .

Study on Antimicrobial Properties

A series of thiazolo derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens. The results indicated that compounds with methoxy substitutions exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL for different bacterial strains .

Study on Anticancer Activity

In a National Cancer Institute (NCI) screening against 60 different cancer cell lines, certain thiazolo compounds demonstrated significant cytotoxicity. Notably, one derivative showed a GI50 value of approximately 0.41 µM against colon cancer cells, indicating potent anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methoxy-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide?

  • Methodology : A common approach involves cyclocondensation of substituted thiazolo-pyrimidine precursors with methoxy acetamide derivatives under acidic conditions. For example, refluxing with glacial acetic acid and acetic anhydride in the presence of sodium acetate (1.5 mol) at 110–120°C for 8–10 hours achieves cyclization with ~78% yield . Key steps include:

  • Use of sodium acetate as a base to deprotonate intermediates.
  • Solvent optimization (acetic acid/anhydride mixtures enhance reactivity).
  • Recrystallization from ethyl acetate/ethanol (3:2) for purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural validation?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) : Determines absolute configuration and conformational analysis. The thiazolo-pyrimidine core often adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., methoxy at δ 3.8–4.0 ppm, methyl groups at δ 1.2–2.1 ppm).
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 347.1 for C₁₅H₁₈N₄O₃S) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

Substituent Position Effect on Activity Source
Methoxy (-OCH₃)Acetamide sidechainEnhances solubility and metabolic stability
Methyl (-CH₃)2,3,7-positionsSteric hindrance reduces off-target interactions
Oxo (=O)Pyrimidine coreStabilizes hydrogen bonding with biological targets
  • Methodology : Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) identifies critical interactions (e.g., H-bonding with Ser123 in kinase targets) .

Q. What are the mechanistic pathways for oxidation and reduction reactions involving this compound?

  • Oxidation : The thiazole sulfur undergoes sulfoxidation (e.g., using m-CPBA) to form sulfoxide derivatives, altering electronic properties and bioavailability .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the pyrimidine carbonyl to a hydroxyl group, enabling prodrug strategies .
  • Analytical Tools : LC-MS monitors reaction progress, while DFT calculations (e.g., Gaussian 09) predict intermediate stability .

Q. How can reaction yields be improved during scale-up synthesis?

  • Challenges : Low yields (~50–60%) due to steric hindrance from 2,3,7-trimethyl groups and competing side reactions.
  • Optimization Strategies :

  • Microwave-assisted synthesis : Reduces reaction time from 10 hours to 45 minutes, improving yield to ~85% .
  • Flow chemistry : Enhances mixing and heat transfer for exothermic steps (e.g., cyclization) .
  • DoE (Design of Experiments) : Identifies critical parameters (e.g., temperature, solvent ratio) using Taguchi methods .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities of thiazolo-pyrimidine analogs: How to resolve them?

  • Issue : Some studies report anti-inflammatory activity (IC₅₀ = 1.2 µM) , while others emphasize anticancer effects (IC₅₀ = 8.5 µM against MCF-7) .
  • Resolution :

  • Standardized assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and protocols (e.g., MTT assay at 48 hours).
  • Metabolite profiling : LC-HRMS identifies active metabolites (e.g., demethylated derivatives) that may contribute to divergent results .

Methodological Recommendations

  • Purification : Use preparative HPLC (C18 column, 70% acetonitrile/water) to isolate >95% pure product .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via UPLC-PDA to identify hydrolytic sensitivity at the acetamide group .

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